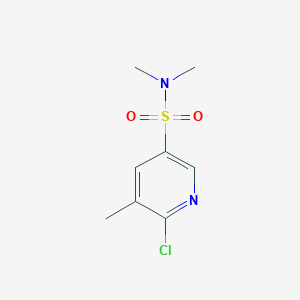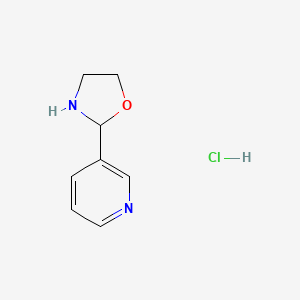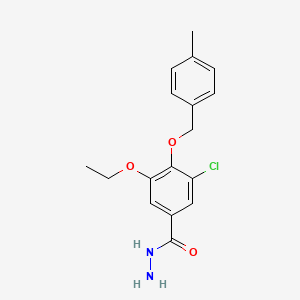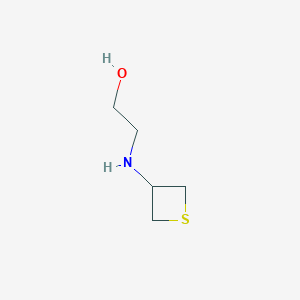
2-(Thietan-3-ylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thietan-3-ylamino)ethan-1-ol is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be used to synthesize thietanes .
Industrial Production Methods
Industrial production methods for 2-(Thietan-3-ylamino)ethan-1-ol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Thietan-3-ylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
2-(Thietan-3-ylamino)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thietan-3-ylamino)ethan-1-ol involves its interaction with various molecular targets. The compound’s thietane ring can interact with biological molecules, potentially inhibiting or modifying their function. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietane derivatives and sulfur-containing heterocycles such as:
- Thietan-2-yl derivatives
- Thiolan-3-ylaminoethan-1-ol
- Oxetan-3-ol derivatives
Uniqueness
2-(Thietan-3-ylamino)ethan-1-ol is unique due to its specific combination of a thietane ring with amino and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
2-(thietan-3-ylamino)ethanol |
InChI |
InChI=1S/C5H11NOS/c7-2-1-6-5-3-8-4-5/h5-7H,1-4H2 |
InChI Key |
YGVQVEIDRQDNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13016989.png)
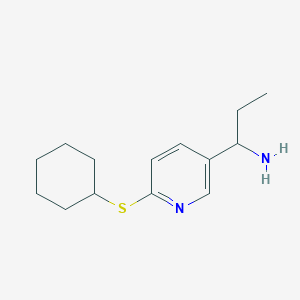

![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13017009.png)
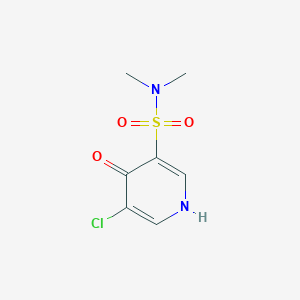
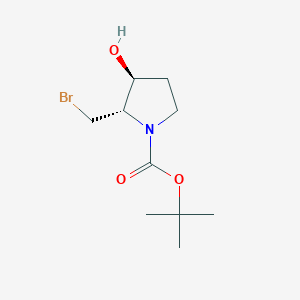
![4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13017025.png)
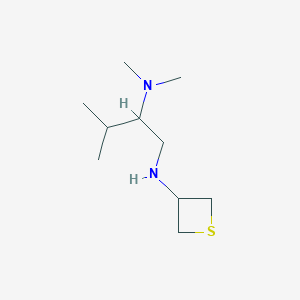
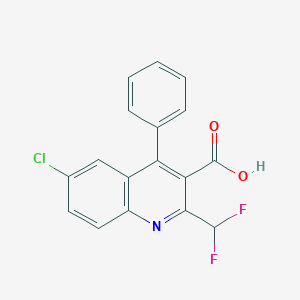
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid](/img/structure/B13017050.png)

